2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride
Description
2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride is a substituted phenethylamine derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring, attached to an ethylamine backbone.
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-9-3-2-7(4-5-11)6-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTJPHFTZRZGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625534 | |
| Record name | 2-(3-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7574-01-8 | |
| Record name | NSC186314 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H12ClFNO
- Molecular Weight : 201.65 g/mol
Structural Features
The presence of a fluorine atom and a methoxy group on the aromatic ring enhances its pharmacological properties by influencing lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. The compound is believed to act as a selective monoamine releaser, impacting serotonin and norepinephrine levels in the synaptic cleft.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant effects through the modulation of serotonin pathways.
- Neuroprotective Properties : Studies suggest potential neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal tissues.
- Cytotoxicity Against Cancer Cells : Preliminary studies show that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of similar compounds. The findings suggested that modifications to the phenyl ring, such as the introduction of electron-withdrawing groups like fluorine, significantly enhanced the antidepressant activity compared to non-fluorinated analogs .
Case Study 2: Cytotoxic Activity
In vitro studies demonstrated that this compound exhibited cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential for further development as an anticancer drug .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 0.48 (MCF-7) | Cytotoxic |
| Prodigiosin | N/A | 1.93 (MCF-7) | Anticancer |
| Doxorubicin | N/A | 0.79 (MCF-7) | Anticancer |
Future Directions in Research
Further research is necessary to elucidate the exact mechanisms underlying the biological activities of this compound. Potential areas for future study include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.
- Combination Therapies : Exploring synergistic effects with other therapeutic agents in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)
- Structure : 3,4-dihydroxy substitution on the phenyl ring.
- CAS : 62-31-7 .
- Key Differences: Dopamine’s hydroxyl groups are highly polar, enhancing water solubility and enabling interactions with dopamine receptors (D1-D5). Fluorine’s electron-withdrawing effect and methoxy’s electron-donating nature create a distinct electronic profile, which may favor sigma-1 receptor binding over catecholamine receptors .
Tyramine Hydrochloride (2-(4-Hydroxyphenyl)ethylamine hydrochloride)
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride
- Structure : 4-hydroxy-3-methoxy substitution.
- CAS: Not explicitly listed ().
- Key Differences :
Sigma-1 Receptor Ligands (e.g., NE-537 and NE-535)
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Weight | Substituents | Solubility | Biological Target |
|---|---|---|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)ethylamine HCl | ~215.64 (est.) | 3-F, 4-OCH3 | Moderate in polar solvents | Sigma receptors (hypothesized) |
| Dopamine HCl | 189.64 | 3,4-OH | High (aqueous) | Dopamine receptors |
| Tyramine HCl | 173.64 | 4-OH | Moderate | Trace amine receptors |
| 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl | ~199.65 (est.) | 4-OH, 3-OCH3 | High (aqueous) | Adrenergic receptors |
| NE-537 (Sigma-1 ligand) | 463.99 | 4-OCH3, 3-phenethoxy, N-propyl | Low (lipophilic) | Sigma-1 receptors |
Key Observations:
- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound may reduce electron density on the phenyl ring compared to hydroxyl or methoxy groups alone, affecting π-π interactions in receptor binding .
- Solubility : The target compound’s solubility is likely intermediate between highly polar dopamine and lipophilic sigma ligands like NE-537, impacting its pharmacokinetic profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
